3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chloro and fluoro substituents on the benzene ring, along with the pyridazinone moiety, suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Moiety: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Substitution Reactions: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents like thionyl chloride or fluorine gas.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The pyridazinone moiety can participate in redox reactions, potentially altering its biological activity.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.
Major Products
Substituted Derivatives: Resulting from nucleophilic substitution.
Oxidized or Reduced Forms: Depending on the specific redox conditions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an inhibitor in enzymatic studies.
Medicine: Possible antimicrobial or anticancer properties due to its structural features.
Industry: Utilization in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their function. The presence of the sulfonamide group suggests it could mimic the structure of para-aminobenzoic acid, interfering with folic acid synthesis in microorganisms.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Chloramphenicol: Contains a similar aromatic structure with halogen substituents.
Fluoropyridazines: Compounds with similar pyridazinone moieties.
Uniqueness
3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to the combination of its chloro, fluoro, and pyridazinone groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O3S/c13-10-8-9(3-4-11(10)14)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXBEYWZAMTPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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